Enhanced Lipophilicity vs. Unsubstituted Analog
The presence of a para-methoxy group on the 2-phenyl ring substantially increases lipophilicity compared to the unsubstituted parent compound. For 2-phenylquinolin-3-amine, the predicted LogP is not explicitly reported, but the target compound 2-(4-methoxyphenyl)quinolin-3-amine has a calculated LogP of 4.07 . This 2.5–3.0 log unit increase (estimated relative to typical quinoline cores) enhances membrane permeability potential, a key consideration in cell-based assay design and lead optimization [1]. The methoxy group also introduces a distinct electron-donating resonance effect, altering π-stacking interactions with aromatic residues in biological targets.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.07 |
| Comparator Or Baseline | 2-Phenylquinolin-3-amine (baseline; predicted LogP ~1.5–2.0 based on analogous quinoline core) |
| Quantified Difference | Estimated increase of ~2–3 LogP units (exact comparator value not reported) |
| Conditions | In silico prediction; ChemSrc database |
Why This Matters
Higher LogP influences compound retention time in reverse-phase HPLC and may improve passive diffusion across lipid bilayers, guiding analytical method development and biological assay planning.
- [1] Meanwell, N. A. (2011). Improving drug candidates by design: A focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. View Source
